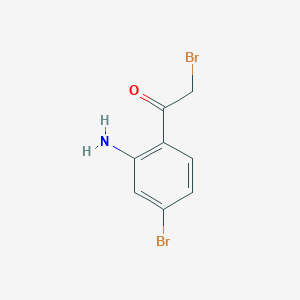
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, which is further connected to an acetate group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate typically involves the esterification of 2-(4-bromo-2,5-dichlorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate: Characterized by the presence of bromine and chlorine atoms on the phenyl ring.
Methyl 2-(4-bromo-phenyl)acetate: Lacks the additional chlorine atoms, which can affect its reactivity and applications.
Methyl 2-(2,5-dichloro-phenyl)acetate: Lacks the bromine atom, which can also influence its chemical properties and uses.
Uniqueness
This compound is unique due to the combination of bromine and chlorine atoms on the phenyl ring, which can enhance its reactivity and potential applications in various fields. This combination of halogens can also provide distinct electronic and steric effects that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C9H7BrCl2O2 |
|---|---|
Poids moléculaire |
297.96 g/mol |
Nom IUPAC |
methyl 2-(4-bromo-2,5-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-8(12)6(10)4-7(5)11/h2,4H,3H2,1H3 |
Clé InChI |
YAVTWKCPXWERNT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)
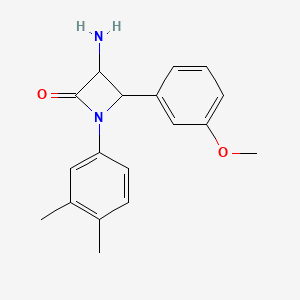
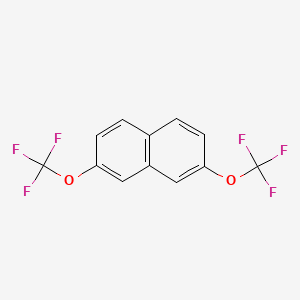
![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11834118.png)
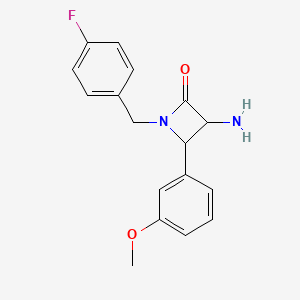

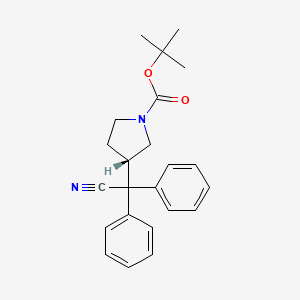
![Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11834131.png)
![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
![7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol](/img/structure/B11834139.png)
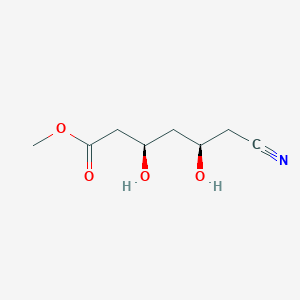
![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)
